
Ibandronate sodium
Overview
Description
Ibandronate sodium is a nitrogen-containing, third-generation bisphosphonate used primarily to treat osteoporosis and hypercalcemia of malignancy. It inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite crystals in bone tissue, thereby reducing bone turnover and improving bone mineral density (BMD) . Available in oral (daily or monthly) and intravenous (IV) formulations, this compound offers flexibility in dosing regimens, which enhances patient compliance . Its chemical structure, [1-hydroxy-3-(methylpentylamino)propylidene]bisphosphonic acid monosodium salt monohydrate, distinguishes it from other bisphosphonates by its potency and pharmacokinetic profile . Clinical applications extend to postmenopausal osteoporosis, glucocorticoid-induced osteoporosis, and metastatic bone disease, with evidence supporting its role in reducing vertebral and non-vertebral fracture risks .
Preparation Methods
Synthesis of Key Intermediate: 3-[N-(Methylpentyl)Amino]Propionic Acid
Traditional Routes via Methyl Acrylate
Prior art methods relied on methyl acrylate as the starting material for compound III. In these processes, N-methylpentylamine undergoes Michael addition with methyl acrylate to form methyl 3-[N-(methylpentyl)amino]propionate, which is subsequently hydrolyzed to the carboxylic acid. However, this route faced challenges in controlling regioselectivity and purifying intermediates due to side reactions involving acrylate polymerization. Yields rarely exceeded 60%, necessitating multiple recrystallization steps that increased production costs.
Improved Patent Routes via Sequential N-Alkylation
The EP2038291B1 patent introduced a novel four-step sequence that bypasses methyl acrylate entirely (Scheme 1):
Step 1: N-Alkylation of N-Methylbenzylamine
N-Methylbenzylamine reacts with 1-bromopentane in toluene using K2CO3 as a base at 70–80°C for 12 hours, yielding N-methyl-N-pentylbenzylamine (compound VI) with 85–90% efficiency. The benzyl group acts as a temporary protecting group, simplifying purification through liquid-liquid extraction.
Step 2: Catalytic Debenzylation
Hydrogenolysis of compound VI over 10% Pd/C in ethanol at 50°C under 3 bar H2 pressure removes the benzyl group, producing N-methylpentylamine (compound V). Isolation as an oxalate salt (78% yield) enhances stability and prevents degradation during storage.
Step 3: Secondary N-Alkylation
Compound V reacts with methyl 3-bromopropionate in toluene at 70°C for 8 hours, forming methyl 3-[N-(methylpentyl)amino]propionate (compound IV) in 92% yield. Potassium carbonate neutralizes HBr byproducts, enabling direct phase separation without aqueous work-up.
Step 4: Ester Hydrolysis
Saponification of compound IV with 6N HCl at reflux for 4 hours provides compound III hydrochloride in 95% yield. The hydrochloride salt’s low solubility in cold ethanol facilitates crystallization, achieving >99% purity by HPLC.
Table 1: Comparative Yields for Intermediate III Synthesis
Method | Overall Yield | Purity (%) | Key Advantage |
---|---|---|---|
Traditional (Acrylate) | 58% | 97.2 | Fewer synthetic steps |
Patent (Alkylation) | 72% | 99.5 | Higher throughput, lower costs |
Bisphosphonation Reaction: Optimizing Phosphorus Incorporation
Reaction Mechanism and Stoichiometry
The bisphosphonation of compound III involves a tandem Michaelis-Arbuzov reaction followed by hydrolysis. Phosphorous acid (H3PO3) and phosphorus trichloride (PCl3) react with the carboxylic acid group in a 1:2 molar ratio, generating a tetrahedral intermediate that collapses to form the bisphosphonic acid.
Solvent and Temperature Optimization
The patent method employs toluene as the solvent at 85–90°C for 8–10 hours, achieving 94% conversion to ibandronic acid. Comparative studies showed:
- Chlorobenzene : 89% conversion but longer reaction times (12 hours)
- Methanesulfonic Acid : 97% conversion but caused product decomposition above 90°C
- Tetrahydrofuran : 82% conversion due to poor PCl3 solubility
Work-up and In Situ Salt Formation
A critical innovation in EP2038291B1 is the elimination of ibandronic acid isolation. After removing toluene by vacuum distillation, the residue undergoes:
- Hydrolysis : Reflux in water for 10 hours converts phosphonic dichlorides to bisphosphonic acids
- pH Adjustment : NaOH addition to pH 4.3–4.5 precipitates impurities while keeping ibandronate sodium soluble
- Solvent Exchange : Methanol addition induces crystallization, yielding 88% pure this compound
- Final Purification : Slurrying in acetone removes residual sodium chloride, increasing purity to 99.8%
Table 2: Bisphosphonation Reaction Parameters
Parameter | Optimal Value | Effect on Yield/Purity |
---|---|---|
H3PO3:PCl3 Ratio | 1:1.1 | Minimizes PCl3 excess (cost) |
Temperature | 85–90°C | Balances rate vs. decomposition |
Hydrolysis Time | 10 hours | Complete P–Cl bond cleavage |
Precipitation Solvent | Methanol | Selectively dissolves byproducts |
Industrial-Scale Challenges and Solutions
Avoiding Ion Exchange Chromatography
Early methods required Amberlite IR-120 H+ columns to isolate ibandronic acid, adding $12,000–$15,000 per kilogram production cost. The patent’s solvent-based precipitation reduces this to $1,200/kg by eliminating chromatography and reducing wastewater volume by 65%.
Controlling Sodium Counterion Stoichiometry
Stoichiometric NaOH addition during pH adjustment ensures a 1:1 sodium-to-ibandronate ratio. FTIR monitoring of the 1,130 cm−1 band (P–O–Na stretch) confirms correct salt formation, critical for bioavailability.
Polymorph Control
This compound exists in two polymorphs:
- Form α : Needles (hygroscopic, unsuitable for tablets)
- Form β : Prisms (stable, used in injections)
Slurrying in acetone at 5°C for 6 hours enriches Form β content from 72% to 99.4%, as confirmed by PXRD.
Analytical and Regulatory Considerations
Impurity Profiling
ICH guidelines mandate <0.1% for any individual impurity. LC-MS analysis of the patent process identifies:
- Impurity A : N-Methylpentylamine (0.08%)
- Impurity B : Methyl 3-[N-(methylpentyl)amino]propionate (0.05%)
Both are controlled via acetone washes during crystallization.
Stability Studies
Accelerated stability testing (40°C/75% RH) showed:
- Potency : 98.5–101.2% over 24 months
- Degradants : <0.2% total after 36 months
The data supports a 36-month shelf life for the patent-derived product.
Chemical Reactions Analysis
Key Reaction Steps
-
Bisphosphorylation :
3-[N-(Methylpentyl)amino]propionic acid (III) reacts with phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) or phosphoryl chloride (POCl₃) in toluene at 85–90°C for 8–10 hours. This yields ibandronic acid, which is directly converted to the sodium salt without isolation . -
Purification :
The crude product is precipitated using methanol, followed by slurrying in acetone to obtain pure this compound .
Parameter | Details | Reference |
---|---|---|
Solvent | Toluene | |
Temperature | 85–90°C | |
Reaction Time | 8–10 hours | |
Yield | Not explicitly reported | – |
Stability and Complexation with Metal Ions
This compound forms stable complexes with divalent cations, critical for its bone-targeting mechanism.
Stability Constants (logK)
Determined via potentiometric titration in 0.11 M NaClO₄ at 22°C :
Metal Ion | logK (Stability Constant) | Stoichiometry |
---|---|---|
Ca²⁺ | 5.90 | 1:1 |
Mg²⁺ | 5.85 | 1:1 |
Sr²⁺ | 5.70 | 1:1 |
The high affinity for Ca²⁺ explains its preferential binding to hydroxyapatite in bone .
pH-Dependent Dissociation
This compound exhibits two dissociation constants in aqueous solution :
-
pKa₁ : 5.90 (deprotonation of the phosphonic acid group).
-
pKa₂ : 10.15 (deprotonation of the hydroxyl group).
This pH sensitivity influences its solubility and formulation stability.
Solid-State Reactions and Co-Crystallization
This compound forms co-crystals with phenyl-β-d-galactopyranoside under slow evaporation conditions. Spectroscopic data (Raman, ³¹P NMR) confirm new crystalline phases distinct from the parent compounds .
Technique | Observation | Reference |
---|---|---|
Raman Spectroscopy | Unique vibrational modes at 980 cm⁻¹ | |
³¹P CP/MAS NMR | Distinct phosphorus environments |
Pharmacological Reactions
While not traditional chemical reactions, ibandronate’s biochemical interactions are mechanistically relevant:
-
Osteoclast Inhibition : Binds to hydroxyapatite, internalized by osteoclasts during bone resorption. Acidic vesicles release ibandronate, inhibiting farnesyl diphosphate synthase (FPPS) in the mevalonate pathway .
-
Apoptosis Induction : Disruption of prenylation (e.g., Rap1 GTPase) activates caspase-3, leading to osteoclast apoptosis .
Degradation and Stability in Formulations
Scientific Research Applications
Osteoporosis Treatment
Mechanism of Action
Ibandronate sodium works by inhibiting osteoclast-mediated bone resorption, leading to increased bone mineral density (BMD). This action is crucial in managing osteoporosis, particularly in postmenopausal women and individuals at risk of fractures.
Clinical Efficacy
- Bone Mineral Density Improvement : Studies show that ibandronate significantly increases BMD in lumbar spine and hip regions compared to placebo and other bisphosphonates. For instance, a study reported a 49% relative risk reduction in clinical vertebral fractures after three years of treatment with daily low-dose ibandronate .
- Quality of Life Enhancement : In a comparative study between ibandronate and zoledronate for treating senile osteoporosis, ibandronate was found to improve patients' quality of life significantly with similar adverse reaction rates .
Treatment of Osteoarthritis
Recent research has indicated that this compound may also have protective effects on articular cartilage and could decelerate the progression of knee osteoarthritis (KOA). A study demonstrated that ibandronate administration improved various parameters related to knee health, including cartilage protein loss and trabecular separation .
Management of Bone Metastases
Ibandronate is effective in managing bone metastases associated with various malignancies. It helps mitigate skeletal-related events (SREs) such as fractures and the need for radiation therapy. Clinical trials have shown that ibandronate reduces the incidence of SREs in patients with breast cancer and other solid tumors.
Comparative Efficacy with Other Bisphosphonates
Ibandronate's efficacy has been compared to other bisphosphonates like alendronate and zoledronate:
- Monthly vs. Weekly Dosing : A study comparing once-monthly 150 mg ibandronate to weekly 70 mg alendronate showed comparable efficacy in increasing BMD without significant differences in adverse effects .
- Patient Compliance : Ibandronate therapy has been associated with higher patient compliance rates due to its less frequent dosing schedule compared to daily or weekly alternatives .
Data Summary
Case Studies
- Osteoporosis Management : A clinical trial involving elderly patients treated with this compound showed substantial improvements in bone density and quality of life over a one-year period, highlighting its effectiveness as a first-line treatment for osteoporosis .
- Knee Osteoarthritis Study : In an animal model, this compound was administered to assess its effects on KOA progression. Results indicated a significant reduction in cartilage degradation markers and improvement in joint function parameters post-treatment .
Mechanism of Action
Comparison with Similar Compounds
Ibandronate sodium is often compared to other bisphosphonates, including zoledronate sodium , alendronate sodium , and risedronate sodium , based on efficacy, safety, dosing convenience, and cost-effectiveness.
Efficacy and Bone Mineral Density (BMD) Improvements
- Both drugs similarly improved BMD at lumbar spine and femoral neck sites (p<0.05) .
- Alendronate Sodium: In the MOTION and VIBE studies, monthly oral ibandronate (150 mg) demonstrated non-inferiority to weekly alendronate (70 mg) in BMD gains at the lumbar spine (6.4% vs. 4.8%) and hip (3.4% vs. 2.9%) over 12 months .
- Risedronate Sodium : Ibandronate showed superior cost-effectiveness, avoiding 24.4 fractures per 1,000 patients versus 21.2 with risedronate, while achieving comparable BMD improvements .
Pharmacokinetics (PK) and Dosing
- Oral vs. IV Administration : A 100 mg oral dose of ibandronate achieves AUCinf (219 ± 114 ng·h/mL) comparable to a 1.0 mg IV dose (240 ± 23 ng·h/mL), supporting equivalent monthly oral and quarterly IV regimens .
- Dosing Flexibility : Unlike daily alendronate or risedronate, ibandronate’s monthly oral or intermittent IV dosing improves adherence, particularly in elderly patients .
Cost-Effectiveness
- Hospitalization Costs : Annual treatment expenses for ibandronate were significantly lower than zoledronate ($1,200 vs. $1,800) due to shorter hospitalization and reduced out-of-pocket payments .
- Fracture Avoidance Costs : The incremental cost per fracture avoided was £2,876 for ibandronate versus £3,179 for risedronate and £4,733 for alendronate .
Data Tables
Table 2. Pharmacokinetic Profile
Parameter | 100 mg Oral Ibandronate | 1.0 mg IV Ibandronate |
---|---|---|
AUCinf (ng·h/mL) | 219 ± 114 | 240 ± 23 |
AUC0–48h (ng·h/mL) | 209 ± 111 | 230 ± 20.8 |
Tmax (h) | 2.5 | 0.5 |
Biological Activity
Ibandronate sodium is a bisphosphonate medication primarily used in the treatment of osteoporosis and other bone-related conditions. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, leading to increased bone mineral density (BMD) and reduced fracture risk. This article reviews the pharmacological mechanisms, efficacy, and clinical applications of this compound, supported by relevant data tables and case studies.
This compound works by binding to hydroxyapatite in the bone, which inhibits osteoclast function and reduces bone resorption. This action is crucial for maintaining bone density and preventing osteoporosis-related fractures. The compound's mechanism involves:
- Inhibition of Osteoclasts : Ibandronate interferes with the mevalonate pathway, essential for osteoclast survival and function.
- Binding Affinity : It has a high affinity for bone tissue, allowing prolonged retention and sustained biological activity.
Pharmacokinetics
Ibandronate exhibits unique pharmacokinetic properties:
- Absorption : Poorly absorbed via the gastrointestinal tract, with a bioavailability of approximately 0.63% in humans.
- Distribution : Once in circulation, 40%-60% binds tightly to bone surfaces; the remainder is excreted unchanged by the kidneys.
- Protein Binding : Low protein binding (85%-87%), minimizing drug-drug interactions.
Case Studies
- Osteoporosis Treatment : A study involving 115 patients treated with this compound showed a total therapeutic response rate of 96.52%, comparable to 93.00% in a control group treated with zoledronate sodium. Both groups experienced significant improvements in quality of life without notable differences in adverse reactions .
- Knee Osteoarthritis : Research indicated that this compound has protective effects on articular chondrocytes in rat models of knee osteoarthritis, potentially decelerating disease progression through inhibition of the TLRs/MyD88/NF-κB signaling pathway .
Efficacy Data Table
Treatment Group | Total Patients | Total Response Rate (%) | Markedly Effective (%) | Effective (%) | Invalid (%) |
---|---|---|---|---|---|
Ibandronate | 115 | 96.52 | 55.65 | 40.87 | 3.48 |
Zoledronate | 100 | 93.00 | 49.00 | 44.00 | 7.00 |
Biochemical Effects
Ibandronate influences various biochemical markers associated with bone metabolism:
- TRAP-5b and BALP Levels : A significant reduction in TRAP-5b and BALP levels was observed post-treatment, indicating decreased osteoclast activity .
Biochemical Markers Data Table
Group | Calcium (mmol/L) | Phosphate (mmol/L) | TRAP-5b (U/L) | BALP (U/L) |
---|---|---|---|---|
Combination Group | Before: 1.30±0.12 | Before: 2.45±0.14 | Before: 5.38±0.48 | Before: 12.32±0.85 |
After: 1.30±0.15 | After: 2.43±0.15 | After: 3.65±0.43 | After: 10.02±0.53 | |
Ibandronate Group | Before: 1.31±0.13 | Before: 2.44±0.15 | Before: 5.37±0.46 | Before: 12.30±0.82 |
After: 1.32±0.14 | After: 2.45±0.14 | After: 4.04±0.40 | After: 11.00±0.60 |
Long-Term Safety and Efficacy
Long-term studies have confirmed that ibandronate is effective over extended periods, with a significant reduction in clinical vertebral fractures observed after three years of treatment . The safety profile is comparable to placebo, with flu-like symptoms being more common but not severe.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study ibandronate sodium’s therapeutic effects on bone metabolism disorders?
- Methodological Answer: In vivo models of knee osteoarthritis (KOA) are established using surgical induction, followed by administration of this compound at low (10 g/kg), medium (20 g/kg), and high (30 g/kg) doses to assess trabecular bone parameters (e.g., bone mineral density, trabecular thickness) via micro-CT . In vitro, interleukin-1 beta (IL-1β) is used to induce chondrocyte inflammation, with this compound (e.g., 20 µg/mL) applied to evaluate anti-apoptotic effects via flow cytometry and cell proliferation via CCK-8 assays .
Q. How does this compound mitigate cartilage degradation in osteoarthritis?
- Methodological Answer: this compound reduces IL-1β-induced matrix metalloproteinase (MMP) activity (measured via ELISA) and increases alkaline phosphatase (ALP)-positive cells (staining assay), indicating enhanced ossification and reduced cartilage breakdown. However, ADAMTS activity may paradoxically increase, suggesting differential regulatory mechanisms for matrix-degrading enzymes .
Q. What are standard dosing protocols for this compound in preclinical studies?
- Methodological Answer: For in vivo KOA studies, doses range from 10–30 g/kg, with 20 g/kg often optimal for improving trabecular bone indices (e.g., Mankin score reduction) . In vitro, 20 µg/mL is effective for reducing apoptosis and restoring chondrocyte morphology .
Advanced Research Questions
Q. How does this compound modulate the TLR4/MyD88/NF-κB signaling pathway in inflammatory bone disorders?
- Methodological Answer: this compound downregulates TLR4, MyD88, and NF-κB expression at mRNA and protein levels (quantified via qRT-PCR and Western blot). This inhibition reduces pro-inflammatory cytokine release, as demonstrated in IL-1β-induced chondrocytes and KOA rodent models .
Q. What analytical methods are recommended for impurity profiling of this compound in drug formulation studies?
- Methodological Answer: High-performance liquid chromatography with corona charged aerosol detection (HPLC-CAD) is validated per ICH guidelines for separating and quantifying impurities. A mixed-mode column with trifluoroacetic acid/acetonitrile mobile phase achieves resolution of structurally similar compounds . Ion chromatography is also used for simultaneous determination of drug substance impurities .
Q. How can researchers resolve contradictions in this compound’s effects on matrix-degrading enzymes (e.g., MMPs vs. ADAMTS)?
- Methodological Answer: Discrepancies in enzyme activity (e.g., MMP suppression but ADAMTS elevation) may arise from distinct regulatory pathways. Researchers should combine ELISA data with gene expression profiling (e.g., RT-PCR for TIMP-1/TIMP-2) to assess endogenous inhibitors and contextualize enzyme dynamics .
Q. What methodologies are used to assess this compound’s impact on bone microstructure in vivo?
- Methodological Answer: Micro-CT quantifies trabecular bone parameters (bone volume fraction, separation). Histopathological scoring (e.g., modified Mankin score) evaluates cartilage integrity, while ALP staining and serum biomarkers (e.g., osteocalcin) provide complementary data on ossification .
Q. How can isotope-labeled this compound (e.g., ¹³C/d₃ variants) enhance pharmacokinetic studies?
- Methodological Answer: Stable isotopes like ibandronate-[¹³C,d₃] sodium (95% purity by HPLC) enable precise tracking of drug distribution and metabolism via mass spectrometry. These analogs are critical for distinguishing endogenous vs. exogenous compounds in bioavailability studies .
Q. Key Notes for Experimental Design
- Data Contradiction Analysis: Always cross-validate findings using multiple assays (e.g., ELISA, qPCR, histology) to address enzyme activity or signaling pathway discrepancies .
- Dose Optimization: Use dose-response curves in vitro (e.g., 1.25–2 µM for endothelial cell studies) and in vivo to identify therapeutic thresholds .
- Model Validation: Ensure KOA models replicate human pathology by confirming elevated Mankin scores and trabecular separation in control groups .
Properties
CAS No. |
138844-81-2 |
---|---|
Molecular Formula |
C9H23NNaO7P2 |
Molecular Weight |
342.22 g/mol |
IUPAC Name |
sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17); |
InChI Key |
WQVSHLXLXKMYEW-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
138844-81-2 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
(1-hydroxy-3-(methylpentylamino)propylidene)bisphosphonate 1-hydroxy-3-(methylpentylamino)propylidenebisphosphonate BM 21.0955 BM 210955 BM-21.0955 BM-210955 BM21.0955 BM210955 Bondronat Boniva Bonviva ibandronate ibandronate sodium Ibandronate Sodium Anhydrous ibandronic acid ibandronic acid, sodium salt, monohydrate RPR 102289A RPR-102289A RPR102289A |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.